3,5-dimethoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide
Description
This compound features a complex tricyclic framework with 3,12-dithia (two sulfur atoms) and 5,10-diaza (two nitrogen atoms) heteroatoms, along with a 3,5-dimethoxybenzamide substituent. Its structural uniqueness lies in the tricyclo[7.3.0.0²,⁶]dodeca ring system, which imposes specific conformational constraints critical for biological interactions. The 11-methyl group further modulates steric and electronic properties, influencing solubility and target binding .
Properties
IUPAC Name |
3,5-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c1-9-19-13-4-5-14-16(15(13)25-9)26-18(20-14)21-17(22)10-6-11(23-2)8-12(7-10)24-3/h4-8H,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLIWPLNEJUYPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,5-dimethoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. .
Scientific Research Applications
3,5-dimethoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .
Comparison with Similar Compounds
3,5-Dimethoxy-N-[(5E)-6-Methyl-10,13-Dioxa-4-Thia-6-Azatricyclo[7.4.0.0³,⁷]Trideca-1,3(7),8-Trien-5-Ylidene]Benzamide (CAS: 1322000-09-8)
- Structural Differences :
- Ring System : Tricyclo[7.4.0.0³,⁷]trideca vs. tricyclo[7.3.0.0²,⁶]dodeca in the original compound.
- Heteroatoms : Contains 10,13-dioxa (two oxygen atoms) and 4-thia/6-aza vs. 3,12-dithia/5,10-diaza .
- Substituents : 6-methyl vs. 11-methyl.
- The shifted methyl group (6 vs. 11) may affect steric interactions in binding pockets .
9-(4-Methoxyphenyl)-3,7-Dithia-5-Azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]Tetradecen-4(8)-One ()
- Structural Differences :
- Ring System : Tetracyclic vs. tricyclic in the original compound.
- Functional Groups : Ketone (4(8)-one) vs. benzamide.
- The ketone group may confer metabolic instability compared to the amide’s resistance to hydrolysis .
12-(4-Methoxyphenyl)-10-Phenyl-3,4,5,6,8,10-Hexaazatricyclo[7.3.0.0²,⁶]Dodeca-1(9),2,4,7,11-Pentaene ()
- Structural Differences :
- Heteroatoms : Six nitrogen atoms (hexaaza) vs. two nitrogen and two sulfur atoms in the original.
- Substituents : 4-Methoxyphenyl and phenyl vs. 3,5-dimethoxybenzamide.
- Implications: Increased nitrogen content enhances hydrogen-bonding capacity, improving affinity for polar targets (e.g., kinases).
Substituent-Driven Functional Comparisons
Syringaldehyde (3,5-Dimethoxybenzaldehyde) ()
- Structural Differences : Aldehyde vs. benzamide.
- Implications :
Structural and Computational Analysis Tools
- Crystallography : SHELX programs () and ORTEP-3 () were critical in resolving the tricyclic conformations and comparing bond lengths/angles (e.g., mean C–C = 0.005 Å in ).
- Molecular Docking : Studies suggest similar compounds (e.g., ) share binding modes with collagenases or TNFα-related targets, but heteroatom differences alter binding scores by 10–15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
